molecular formula C10H16Cl2N2 B6214924 N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride CAS No. 2731009-02-0

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B6214924
CAS No.: 2731009-02-0
M. Wt: 235.2
InChI Key:
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Description

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is known for its unique structure, which includes a dihydroisoindole core. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the Tscherniac-Einhorn reaction. This method uses indoline and commercially available 2-(hydroxymethyl)isoindoline-1,3-dione as starting materials, with concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoindoline derivatives .

Scientific Research Applications

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
  • Lenalidomide
  • Pomalidomide

Uniqueness

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves the reduction of the corresponding nitro compound followed by amination with dimethylamine.", "Starting Materials": [ "5-nitro-2,3-dihydro-1H-isoindole", "Sodium borohydride", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "5-nitro-2,3-dihydro-1H-isoindole is reduced to 5-amino-2,3-dihydro-1H-isoindole using sodium borohydride as the reducing agent.", "The resulting amine is then reacted with excess dimethylamine in the presence of hydrochloric acid to yield N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine.", "The amine product is then treated with hydrochloric acid to form the dihydrochloride salt." ] }

CAS No.

2731009-02-0

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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